molecular formula C19H22Cl2N2O2S B2870070 1-(2,4-Dichloro-5-methylphenyl)sulfonyl-4-(2,6-dimethylphenyl)piperazine CAS No. 1023203-92-0

1-(2,4-Dichloro-5-methylphenyl)sulfonyl-4-(2,6-dimethylphenyl)piperazine

Cat. No. B2870070
CAS RN: 1023203-92-0
M. Wt: 413.36
InChI Key: XMHJXLRHGDBRFM-UHFFFAOYSA-N
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Description

The compound “1-(2,4-Dichloro-5-methylphenyl)sulfonyl-4-(2,6-dimethylphenyl)piperazine” is a complex organic molecule that contains a piperazine ring, which is a heterocyclic amine, and two phenyl rings, which are aromatic hydrocarbons . One of the phenyl rings is substituted with two chlorine atoms and a methyl group, and it is attached to the piperazine ring through a sulfonyl group . The other phenyl ring, which is substituted with two methyl groups, is directly attached to the piperazine ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and two phenyl rings. The sulfonyl group (-SO2-) serves as a bridge connecting one of the phenyl rings to the piperazine ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would largely depend on the reactivity of the functional groups present in the molecule. For instance, the chlorine atoms on the phenyl ring could potentially undergo nucleophilic aromatic substitution reactions . The piperazine ring could also undergo reactions typical of secondary amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For instance, the presence of the polar sulfonyl group and the piperazine ring could impact the compound’s solubility in various solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Piperazine derivatives are found in many pharmaceuticals and exhibit a wide range of biological activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors including its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed to ensure safety .

Future Directions

Future research could explore the potential applications of this compound in various fields such as pharmaceuticals, materials science, and chemical synthesis . Further studies could also investigate its physical and chemical properties, reactivity, and safety profile.

properties

IUPAC Name

1-(2,4-dichloro-5-methylphenyl)sulfonyl-4-(2,6-dimethylphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22Cl2N2O2S/c1-13-5-4-6-14(2)19(13)22-7-9-23(10-8-22)26(24,25)18-11-15(3)16(20)12-17(18)21/h4-6,11-12H,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMHJXLRHGDBRFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)C)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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